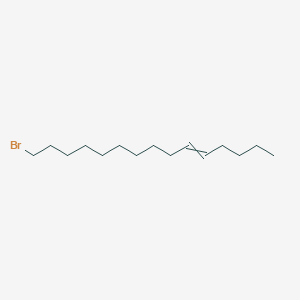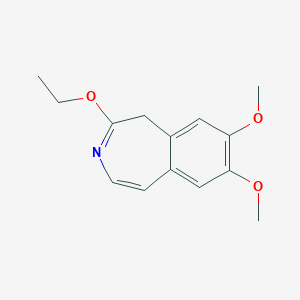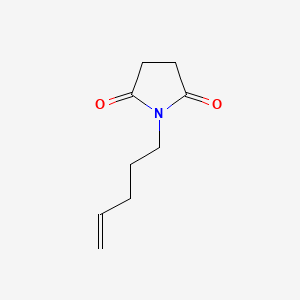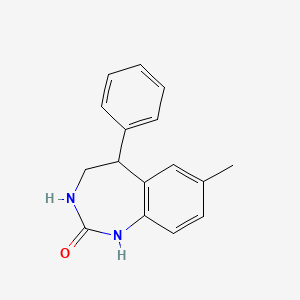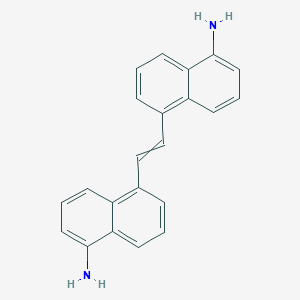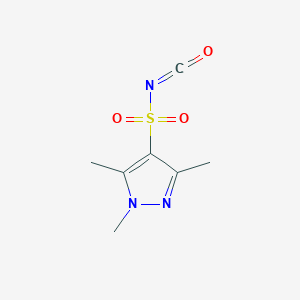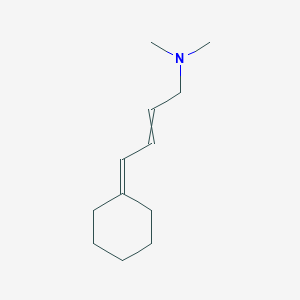
2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound that belongs to the class of isoquinolines It is characterized by the presence of a chlorobenzoyl group attached to the isoquinoline ring system, along with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves the acylation of isoquinoline derivatives with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 4-Chlorobenzoyl chloride
Uniqueness
2-(3-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other chlorobenzoyl derivatives, this compound offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94540-21-3 |
|---|---|
Molekularformel |
C17H11ClN2O |
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
2-(3-chlorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-14-6-3-5-13(10-14)17(21)20-9-8-12-4-1-2-7-15(12)16(20)11-19/h1-10,16H |
InChI-Schlüssel |
CPANCYHVKSCTNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC(=CC=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

